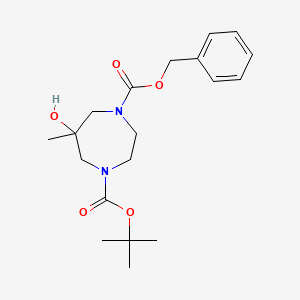
O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes a diazepane ring substituted with benzyl, tert-butyl, hydroxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with diesters or diacid chlorides under controlled conditions.
Introduction of Substituents: The benzyl and tert-butyl groups are introduced through alkylation reactions, while the hydroxy and methyl groups are added via selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would regenerate the alcohols.
Aplicaciones Científicas De Investigación
O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-diazepane: A simpler analog without the benzyl, tert-butyl, hydroxy, and methyl substitutions.
O1-benzyl O4-tert-butyl O2-methyl piperazine-1,2,4-tricarboxylate: Another complex compound with similar functional groups but a different core structure.
Uniqueness
O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate is unique due to its specific combination of substituents and the diazepane ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C19H28N2O5 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-O-benzyl 1-O-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-18(2,3)26-17(23)21-11-10-20(13-19(4,24)14-21)16(22)25-12-15-8-6-5-7-9-15/h5-9,24H,10-14H2,1-4H3 |
Clave InChI |
ZMRVFBHGCQUKLO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride](/img/structure/B13898413.png)
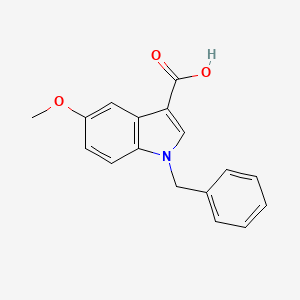
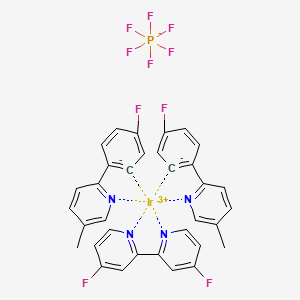


![Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate](/img/structure/B13898428.png)
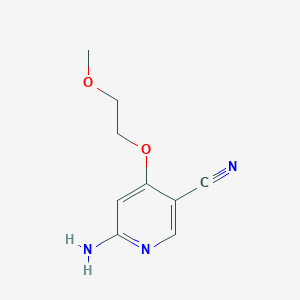
![3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol](/img/structure/B13898435.png)
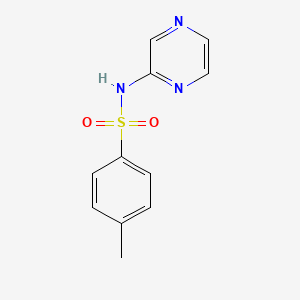
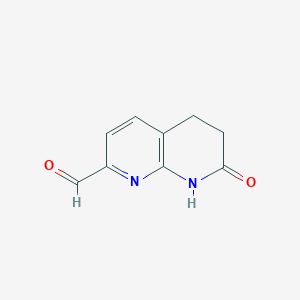
![5-Bromo-3-[(2-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13898466.png)

![8-Azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B13898476.png)

